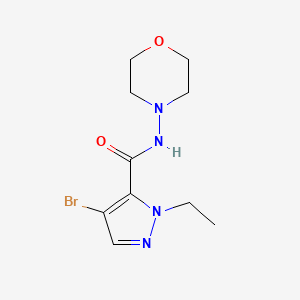![molecular formula C30H22FNO4 B10966031 (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10966031.png)
(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an oxazole ring, and benzyloxy substituents, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the benzyloxy groups: This can be done through etherification reactions using benzyl alcohol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy and fluorophenyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-1-[2,4-DIMETHOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
- 4-{(Z)-1-[2,4-DIHYDROXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
Uniqueness
The presence of benzyloxy groups in 4-{(Z)-1-[2,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE distinguishes it from similar compounds. These groups can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C30H22FNO4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(4Z)-4-[[2,4-bis(phenylmethoxy)phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C30H22FNO4/c31-25-13-7-12-24(16-25)29-32-27(30(33)36-29)17-23-14-15-26(34-19-21-8-3-1-4-9-21)18-28(23)35-20-22-10-5-2-6-11-22/h1-18H,19-20H2/b27-17- |
InChI Key |
MSCFVIUBHTYPJW-PKAZHMFMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B10965951.png)
![1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10965959.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}acetamide](/img/structure/B10965963.png)
methanone](/img/structure/B10965969.png)
![3-(4-chlorobenzyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965974.png)
![5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10965979.png)

![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10965994.png)
![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)
methanone](/img/structure/B10966016.png)

